Methyl 3-ethyl-3-isopropyloxirane-2-carboxylate
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Overview
Description
Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring containing an oxygen atom. The presence of the oxirane ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate can be achieved through large-scale epoxidation processes. These processes often utilize catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and hydroxy acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted oxiranes and other functionalized compounds.
Scientific Research Applications
Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyloxirane: Another oxirane compound with a phenyl group instead of the ester functionality.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane: A polymeric oxirane with different substituents.
Uniqueness
Methyl 3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific ester functionality and the presence of both ethyl and isopropyl groups. These structural features impart distinct reactivity and properties, making it valuable for specific applications in synthesis and industrial processes.
Properties
Molecular Formula |
C9H16O3 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-ethyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-9(6(2)3)7(12-9)8(10)11-4/h6-7H,5H2,1-4H3 |
InChI Key |
MEIMZNNNRFZQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)C(C)C |
Origin of Product |
United States |
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